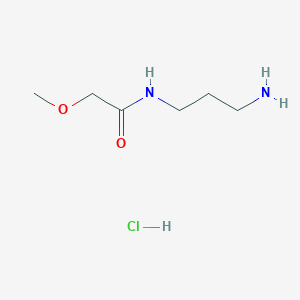
N-(3-aminopropyl)-2-methoxyacetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-aminopropyl)-2-methoxyacetamide hydrochloride is a chemical compound with the molecular formula C7H15ClN2O. It is a derivative of methacrylamide and contains a primary amine group, making it a versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(3-aminopropyl)-2-methoxyacetamide hydrochloride can be synthesized through the reaction of 1,3-diaminopropane with methacrylic anhydride in the presence of hydroquinone. The reaction typically occurs in an aqueous solution and is followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves large-scale batch reactions under controlled conditions. The process includes the purification of the product through crystallization and filtration to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-aminopropyl)-2-methoxyacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various amides, esters, and other derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-aminopropyl)-2-methoxyacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers and hydrogels.
Biology: Employed in the preparation of bioconjugates and as a cross-linking agent for proteins and nucleic acids.
Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the production of specialty polymers and as a stabilizer in various formulations
Wirkmechanismus
The mechanism of action of N-(3-aminopropyl)-2-methoxyacetamide hydrochloride involves its primary amine group, which can form covalent bonds with various substrates. This property makes it useful in bioconjugation and cross-linking reactions. The compound can interact with anionic drugs and other molecules, enhancing their stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-aminopropyl)methacrylamide hydrochloride
- (3-aminopropyl)triethoxysilane
- 2-aminoethyl methacrylate hydrochloride
Uniqueness
N-(3-aminopropyl)-2-methoxyacetamide hydrochloride is unique due to its methoxyacetamide group, which provides additional reactivity and versatility compared to other similar compounds. This makes it particularly useful in applications requiring specific chemical modifications and stability .
Eigenschaften
Molekularformel |
C6H15ClN2O2 |
|---|---|
Molekulargewicht |
182.65 g/mol |
IUPAC-Name |
N-(3-aminopropyl)-2-methoxyacetamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-10-5-6(9)8-4-2-3-7;/h2-5,7H2,1H3,(H,8,9);1H |
InChI-Schlüssel |
NFRRKLFCLUQTEW-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=O)NCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13535454.png)

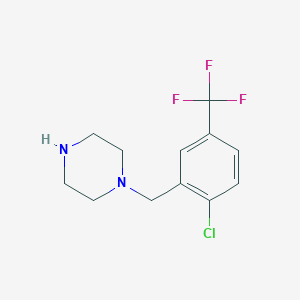
![(1R,6R)-7-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B13535469.png)


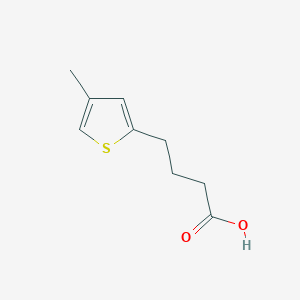
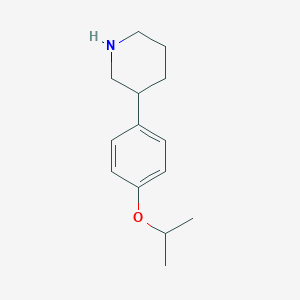
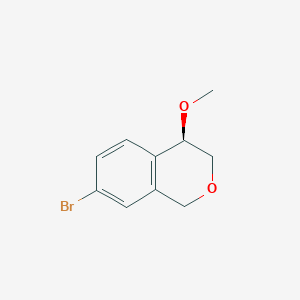
![2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}aceticacid](/img/structure/B13535516.png)

![1-[(3-Methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride](/img/structure/B13535526.png)
![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13535533.png)
